Etimicin

Antimicrobial Susceptibility Neisseria gonorrhoeae Minimum Inhibitory Concentration (MIC)

Etimicin (ETM) is a distinct fourth-generation aminoglycoside, scientifically differentiated from earlier generations by a 1-N-ethyl modification that confers 1.4x higher potency against N. gonorrhoeae (MIC 3.56 μg/mL vs. 5.26 μg/mL for gentamicin) and an 80% lower adverse event rate vs. amikacin (3.23% vs. 16.13%). Procure this non-interchangeable antibiotic for hospital formularies, antimicrobial resistance programs, or comparative nephrotoxicity/ototoxicity research.

Molecular Formula C21H43N5O7
Molecular Weight 477.6 g/mol
CAS No. 59711-96-5
Cat. No. B1242760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtimicin
CAS59711-96-5
Synonymsetimicin
Molecular FormulaC21H43N5O7
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N
InChIInChI=1S/C21H43N5O7/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20/h10-20,25-29H,4-9,22-24H2,1-3H3/t10-,11+,12-,13+,14-,15+,16+,17-,18+,19+,20+,21-/m0/s1
InChIKeyNZGMVSJQULXLHF-RAKCNUBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etimicin (CAS 59711-96-5): A Fourth-Generation Aminoglycoside Antibiotic for Differentiated Procurement


Etimicin (ETM) is a semi-synthetic, fourth-generation aminoglycoside antibiotic derived from gentamicin C1a by the introduction of an ethyl group at the 1-N-position [1]. This structural modification differentiates it from earlier-generation aminoglycosides and underpins its distinct pharmacological profile. It is widely used clinically in China for the treatment of serious Gram-negative and Gram-positive bacterial infections [2]. As a member of the aminoglycoside class, it inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, but its unique substitution confers a modified spectrum of activity and a demonstrably reduced toxicity profile compared to its class predecessors [3].

Why Aminoglycoside Class Substitution Cannot Be Assumed for Etimicin: The Evidence for Differentiated Procurement


Generic substitution within the aminoglycoside class is clinically and scientifically inadvisable due to significant, quantifiable differences in antibacterial spectrum, potency against resistant strains, and, critically, toxicity profiles. The 1-N-ethyl modification in etimicin is not a trivial analog change; it directly impacts both the interaction with bacterial ribosomal targets and the drug's uptake and accumulation in mammalian kidney and inner ear tissues [1]. Consequently, assumptions of class-equivalent performance are invalidated by direct comparative data showing etimicin to be both more potent against certain pathogens and significantly less nephrotoxic and ototoxic than earlier-generation aminoglycosides like gentamicin and amikacin [2]. The following quantitative evidence underscores that etimicin is a distinct, non-interchangeable entity requiring specific scientific and procurement consideration.

Etimicin Quantitative Differentiation Guide: Head-to-Head Evidence Against Gentamicin, Amikacin, and Netilmicin


Superior In Vitro Potency of Etimicin vs. Gentamicin Against Clinical N. gonorrhoeae Isolates

A 2024 study compared the in vitro activity of etimicin directly against gentamicin using 56 clinical isolates of N. gonorrhoeae. Etimicin demonstrated superior potency. The geometric mean MIC for etimicin was 3.56 μg/mL, which was significantly lower than the mean gentamicin MIC of 5.26 μg/mL [1].

Antimicrobial Susceptibility Neisseria gonorrhoeae Minimum Inhibitory Concentration (MIC)

Reduced Nephrotoxicity and Ototoxicity: Etimicin vs. Gentamicin and Amikacin in a Rat Model

In a comparative in vivo study, etimicin (ETM) was administered to rats alongside gentamicin (GM) and amikacin (AMK). Following multi-dose administration, ETM demonstrated significantly reduced accumulation in the kidney and inner ear—the primary toxicity target organs—compared to both GM and AMK high-dose groups [1]. This lesser distribution was correlated with minimal nephrotoxicity and ototoxicity in the ETM group, whereas the GM and AMK groups showed expected toxicity profiles [1].

Nephrotoxicity Ototoxicity Preclinical Safety Aminoglycoside Toxicity

Clinical Safety: Lower Incidence of Adverse Events with Etimicin vs. Amikacin in Elderly Patients

A clinical study in elderly patients with infection directly compared the safety of etimicin and amikacin. In the etimicin group (n=31), the incidence of clinical side effects was 3.23%. In contrast, the amikacin group (n=31) had a side effect incidence of 16.13% [1]. No significant changes were observed in serum GPT, BUN, or creatinine in either group (P>0.05) [1].

Clinical Safety Adverse Drug Events Geriatric Pharmacotherapy Etimicin vs. Amikacin

Activity Against Aminoglycoside-Resistant Strains: Etimicin's Broader Spectrum

A key differentiation for etimicin is its retained activity against strains resistant to other aminoglycosides. In a study testing 407 clinical isolates, most aminoglycoside-resistant isolates were found to be susceptible to etimicin [1]. This is attributed to the 1-N-ethyl group, which may sterically hinder inactivation by certain bacterial enzymes like AAC(6')-APH(2'') [2].

Antibiotic Resistance Aminoglycoside-Modifying Enzymes Broad-Spectrum Activity

Procurement-Driven Application Scenarios for Etimicin Based on Its Evidence-Based Differentiation


Treatment of Complicated Gonococcal Infections Requiring Alternative Aminoglycoside Therapy

In clinical settings where gentamicin is used for Neisseria gonorrhoeae but higher potency is desired or where lower cure rates for extragenital infections are a concern, the superior in vitro activity of etimicin (MIC of 3.56 μg/mL vs. 5.26 μg/mL for gentamicin) makes it a scientifically rational alternative [1]. This scenario is particularly relevant for public health procurement strategies addressing antimicrobial-resistant gonorrhea.

Geriatric or Renally Compromised Patient Populations Requiring Aminoglycoside Therapy

For elderly patients or those with pre-existing renal impairment, the selection of an aminoglycoside is heavily weighted by safety. The clinical data demonstrating a significantly lower side-effect rate for etimicin (3.23%) compared to amikacin (16.13%) in elderly patients [2], supported by preclinical evidence of reduced kidney accumulation [3], positions etimicin as a preferred procurement choice for hospital formularies serving these high-risk groups.

Empiric or Targeted Therapy for Infections Caused by Aminoglycoside-Resistant Gram-Negative Bacteria

In healthcare facilities or geographic regions with a high prevalence of aminoglycoside-resistant pathogens (e.g., strains expressing AAC(6')-APH(2'')), etimicin's documented activity against many resistant clinical isolates [4] justifies its selection over older agents like gentamicin or tobramycin. This application is critical for maintaining effective treatment options in the face of escalating antimicrobial resistance.

Pharmacokinetic and Toxicology Studies Investigating Aminoglycoside Tissue Distribution

For research institutions conducting comparative studies on aminoglycoside toxicity, etimicin serves as a key comparator. Its unique property of lower accumulation in renal and inner ear tissues, as demonstrated in rat models [3], makes it an essential control for investigating mechanisms of nephrotoxicity and ototoxicity, and for screening novel, potentially safer aminoglycoside candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etimicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.